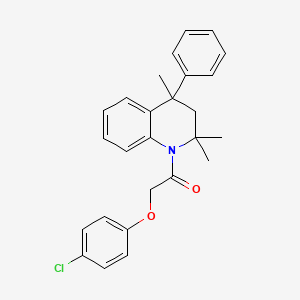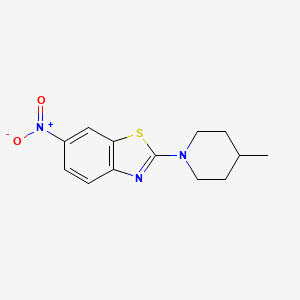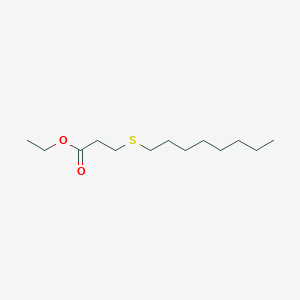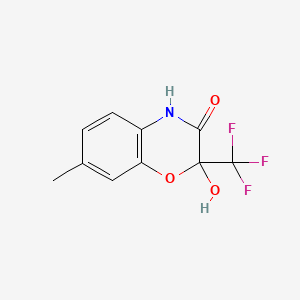![molecular formula C24H18BrN3O2S2 B11093604 (2E)-N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide](/img/structure/B11093604.png)
(2E)-N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-13-BENZOTHIAZOL-6-YL]-3-PHENYLPROP-2-ENAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, a bromophenyl group, and a phenylprop-2-enamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-13-BENZOTHIAZOL-6-YL]-3-PHENYLPROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the bromophenyl group and the phenylprop-2-enamide moiety. Common reagents used in these reactions include bromine, thionyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-13-BENZOTHIAZOL-6-YL]-3-PHENYLPROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E)-N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-13-BENZOTHIAZOL-6-YL]-3-PHENYLPROP-2-ENAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-13-BENZOTHIAZOL-6-YL]-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Uniqueness
(2E)-N-[2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-13-BENZOTHIAZOL-6-YL]-3-PHENYLPROP-2-ENAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiazole core, bromophenyl group, and phenylprop-2-enamide moiety sets it apart from other compounds, making it a valuable subject for research and application.
Properties
Molecular Formula |
C24H18BrN3O2S2 |
|---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
(E)-N-[2-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C24H18BrN3O2S2/c25-17-7-9-18(10-8-17)26-23(30)15-31-24-28-20-12-11-19(14-21(20)32-24)27-22(29)13-6-16-4-2-1-3-5-16/h1-14H,15H2,(H,26,30)(H,27,29)/b13-6+ |
InChI Key |
JEJCYZFUCISURD-AWNIVKPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11093522.png)
![3-bromo-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B11093534.png)

![N-[2-(2-Isopropylidenehydrazino)-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11093542.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11093557.png)
![1-methyl-2-[(naphthalen-1-yloxy)methyl]-1H-indole-3-carbonitrile](/img/structure/B11093564.png)



![N-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B11093574.png)
![1-[1-(4-Iodophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B11093580.png)


![3-Ethyl-7-hydroxy-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11093600.png)
